2-Azaspiro[4.4]nonane
Overview
Description
2-Azaspiro[44]nonane is a spirocyclic compound with the molecular formula C₈H₁₅N It features a unique structure where a nitrogen atom is incorporated into a spirocyclic framework, forming a bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.4]nonane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-dibromopentane with piperidine under basic conditions, leading to the formation of the spirocyclic structure. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the spirocyclic structure can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the nitrogen can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the spirocyclic structure.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
2-Azaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its role as a scaffold in drug design.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.4]nonane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for these targets. The nitrogen atom can participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity.
Comparison with Similar Compounds
2-Azaspiro[4.5]decane: Another spirocyclic compound with a similar structure but a larger ring system.
1-Oxa-6-azaspiro[4.4]nonane: A related compound where an oxygen atom is incorporated into the spirocyclic framework.
2-Azaspiro[5.5]undecane: A spirocyclic compound with an even larger ring system.
Uniqueness: 2-Azaspiro[4.4]nonane is unique due to its specific ring size and the presence of a nitrogen atom in the spirocyclic structure. This confers distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-azaspiro[4.4]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8(3-1)5-6-9-7-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINJAJLCZUYDGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329263 | |
Record name | 2-Azaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175-94-0 | |
Record name | 2-Azaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-azaspiro[4.4]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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